3,3-Dimethyl-1-nitrobutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-1-nitrobutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-6(2,3)5(8)4-7(9)10/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLCSLKKORMNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,3 Dimethyl 1 Nitrobutan 2 One
Direct Synthesis Approaches
Direct synthesis methods focus on the introduction of the nitro group onto a pre-existing butanone framework. These approaches are often favored for their atom economy and potentially shorter reaction sequences.
Nitration Reactions of Alkyl Ketones
The direct nitration of alkyl ketones stands as a primary route for the formation of α-nitro ketones. This involves the reaction of a ketone with a suitable nitrating agent to introduce a nitro group on the α-carbon.
The most direct precursor for the synthesis of 3,3-Dimethyl-1-nitrobutan-2-one is 3,3-dimethyl-2-butanone, commonly known as pinacolone (B1678379). The nitration of pinacolone would involve the substitution of a hydrogen atom on the C1 methyl group with a nitro group. While the direct nitration of pinacolone to yield this compound is not extensively documented, the general principles of ketone nitration can be applied. The presence of the bulky tert-butyl group in pinacolone may influence the reactivity and require specific reaction conditions to achieve the desired product.
A general method for the nitration of aliphatic ketones involves the use of highly concentrated nitric acid in the presence of an inert organic solvent. google.com This method has been shown to be effective for various ketones, and the reaction conditions can be tailored to the specific substrate. google.com
The choice of nitrating agent and reaction conditions is critical for the successful α-nitration of ketones. A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent, though other reagents can be employed. For instance, nitration of some five-membered heterocycles has been successfully carried out using nitric acid in trifluoroacetic anhydride. semanticscholar.org
The reaction temperature is a key parameter to control, as higher temperatures can lead to oxidation and other side reactions. google.com For less reactive ketones, a moderate increase in temperature may be necessary to drive the reaction to completion. google.com The molar ratio of the ketone to the nitrating agent is also an important factor to optimize for achieving high yields and minimizing the formation of byproducts. google.com
| Nitrating Agent/System | Typical Substrates | General Conditions | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | Benzaldehyde (B42025) | 5-10°C | orgsyn.org |
| Conc. HNO₃ / Inert Solvent | Cyclohexanone | Below 50°C | google.com |
| HNO₃ / Trifluoroacetic Anhydride | Five-membered heterocycles | 0-5°C | semanticscholar.org |
Table 1: Examples of Nitrating Agents and Conditions for Organic Compounds
Oxidation of Corresponding Nitro Alcohols (Nitroalkanols)
An alternative and often highly effective route to α-nitro ketones is the oxidation of the corresponding β-nitro alcohol. wikipedia.org This two-step approach involves first synthesizing the nitro alcohol via a Henry reaction (nitroaldol reaction) and then oxidizing it to the desired ketone.
For the synthesis of this compound, the required precursor would be 3,3-dimethyl-1-nitro-2-butanol. This nitro alcohol can be synthesized through the Henry reaction of pivalaldehyde (2,2-dimethylpropanal) with nitromethane (B149229). wikipedia.orgrsc.org The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction that is widely used for the preparation of β-nitro alcohols. wikipedia.org
Once the 3,3-dimethyl-1-nitro-2-butanol is obtained, it can be oxidized to this compound. Various oxidizing agents can be employed for this transformation, with chromium-based reagents being particularly effective. A modified procedure using potassium dichromate in the presence of sulfuric acid has been shown to provide good yields of α-nitro ketones from their corresponding nitro alcohols with short reaction times. nih.govresearchgate.net
| Oxidizing Agent | Substrate Type | Typical Conditions | Reference |
| Potassium Dichromate / H₂SO₄ | Secondary Nitro Alcohols | Dropwise addition of alcohol to oxidant, then acid | nih.govresearchgate.net |
| Chromium(VI) oxide / Wet-Alumina | Secondary Nitro Alcohols | Solvent-free | nih.gov |
| Pyridinium Chlorochromate (PCC) | Primary and Secondary Alcohols | General oxidation | researchgate.net |
Table 2: Common Oxidizing Agents for the Conversion of Alcohols to Ketones
Synthesis via Precursor Transformation
This strategy involves the synthesis of a molecule that already contains the basic carbon skeleton and then modifying it to introduce the required functional groups.
From Related Butanone Derivatives
The synthesis of this compound can be envisioned starting from other butanone derivatives. For example, a precursor such as a 1-halo-3,3-dimethyl-2-butanone could potentially undergo nucleophilic substitution with a nitrite (B80452) salt to introduce the nitro group. However, the synthesis and reactivity of such a halogenated precursor would need to be considered.
The synthesis of the parent ketone, 3,3-dimethyl-2-butanone (pinacolone), is well-established and can be achieved through various methods, including the pinacol (B44631) rearrangement of pinacol hydrate (B1144303) or the reaction of pivalic acid and acetic acid. orgsyn.orggoogle.com This readily available precursor serves as the most logical starting point for direct nitration approaches as described in section 2.1.1.1.
Strategies Involving 2-Morpholino-1-nitroalkenes
A notable pathway for the synthesis of α-nitro ketones involves the use of 2-morpholino-1-nitroalkene precursors. These compounds serve as stable and effective starting materials that can be converted to the target ketone through specific reaction routes.
Alkaline Hydrolysis Routes
A contemporary and safe method for preparing α-nitro ketone salts is through the alkaline hydrolysis of 2-morpholino-1-nitroalkenes. acs.orgorganic-chemistry.orgresearchgate.net This approach is considered a significant advancement as it provides a reliable route to these otherwise unstable compounds. The reaction proceeds by treating a 1-morpholino-2-nitroalkene with an alcoholic solution of a base, such as potassium or sodium hydroxide (B78521), at room temperature. organic-chemistry.org This process effectively hydrolyzes the enamine functionality to yield the corresponding salt of the α-nitrocarbonyl compound. organic-chemistry.org
For the specific synthesis of this compound, the precursor would be 3,3-dimethyl-1-nitro-2-morpholinobut-1-ene . The hydrolysis cleaves the carbon-nitrogen double bond of the enamine, replacing it with a carbonyl group to form the target α-nitro ketone. This method is advantageous due to its mild conditions and the formation of a stable salt, which can be more easily handled than the free α-nitro ketone. nih.gov
Table 1: Alkaline Hydrolysis of 2-Morpholino-1-nitroalkenes
| Precursor | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| 2-Morpholino-1-nitroalkenes | Alcoholic NaOH or KOH | α-Nitro Ketone Salt | Safe and effective method | acs.orgresearchgate.netorganic-chemistry.org |
Three-Component Condensation Pathways
While 2-morpholino-1-nitroalkenes are versatile intermediates, their use in three-component reactions typically leads to the formation of complex heterocyclic structures rather than the direct synthesis of α-nitro ketones. For instance, studies have shown that 1-morpholino-2-nitroalkenes can react with aminoazoles and aldehydes in the presence of an acid catalyst. researchgate.net However, this multicomponent reaction results in the formation of tetrahydropyrazolo[1,5-a]pyrimidines, not an α-nitro ketone. researchgate.net
Similarly, other three-component reactions starting with nitroalkenes often aim for products like polysubstituted pyrroles through cascade processes involving cycloadditions. acs.orgbeilstein-journals.org These advanced methods assemble complex molecules from simple, readily available precursors but are not designed for the straightforward synthesis of acyclic α-nitro ketones like this compound.
Advanced Synthetic Techniques
Modern synthetic chemistry has introduced advanced techniques to overcome the challenges associated with traditional batch processing, particularly for hazardous reactions like nitration.
Continuous Flow Nitration Processes
Continuous flow technology offers significant advantages for nitration reactions, which are notoriously fast and highly exothermic. vapourtec.com The use of microreactors or tubular reactors provides superior control over reaction parameters such as temperature, pressure, and stoichiometry, which is crucial for minimizing the risk of runaway reactions and improving product selectivity. nih.govncl.res.in
For the synthesis of this compound, a continuous flow process would likely involve the nitration of the precursor ketone, 3,3-dimethylbutan-2-one (pinacolone). In such a setup, streams of the ketone and a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) would be continuously fed into a microreactor. The small dimensions of the reactor ensure rapid mixing and highly efficient heat transfer, allowing the exothermic heat of reaction to be dissipated safely. nih.gov This precise control can reduce the formation of by-products that are common in batch nitrations, leading to higher yields and purity. nih.gov The improved safety profile makes continuous flow a highly attractive option for the industrial-scale production of nitro compounds. organic-chemistry.org
Utilization of Catalysts and Optimized Reaction Parameters
The synthesis and transformation of α-nitro ketones can be significantly enhanced through the use of catalysts and carefully optimized reaction conditions. Various catalytic systems have been developed to improve efficiency, yield, and stereoselectivity.
Organocatalysis : Bifunctional thiourea (B124793) catalysts have been effectively used for asymmetric reactions involving α-nitro ketones, such as Michael additions. These catalysts operate under mild conditions and can achieve good to high enantioselectivities.
Metal Catalysis : Copper and iron-based catalysts are employed in the synthesis of α-nitro cyclanones. Furthermore, rare-earth metal/alkali metal bimetallic catalysts have been developed for stereoselective nitroaldol reactions of α-keto esters, yielding optically active α-nitro tertiary alcohols.
Biocatalysis : Ketoreductases (KREDs) have been utilized for the stereoselective bioreduction of α-nitro ketones to produce chiral β-nitro alcohols, which are valuable synthetic intermediates. This enzymatic approach offers excellent conversions and high enantioselectivity.
Optimizing parameters such as solvent, temperature, and reagent concentration is also critical. For instance, the choice of solvent can have a substantial effect on both the reaction rate and the stereochemical outcome in catalytic asymmetric reactions.
Table 2: Catalytic Systems in α-Nitro Ketone Chemistry
| Catalyst Type | Example | Application | Benefit |
|---|---|---|---|
| Organocatalyst | Bifunctional Thiourea | Asymmetric Michael Addition | Mild conditions, high enantioselectivity |
| Metal Catalyst | Cu/Fe-based | α-Nitro Cyclanone Synthesis | Efficient synthesis |
| Bimetallic Catalyst | Rare-earth/Alkali Metal | Asymmetric Nitroaldol Reaction | High stereoselectivity |
Challenges in Synthesis and Isolation of α-Nitro Ketones
The synthesis and isolation of α-nitro ketones, including this compound, are fraught with several challenges that necessitate careful control over reaction conditions.
Thermal Instability and Hazardous Reactions : Nitration reactions are highly exothermic, posing a significant thermal hazard that can lead to uncontrolled, explosive reactions. organic-chemistry.org The α-nitro ketone products themselves often exhibit low thermodynamic stability, making them susceptible to decomposition upon heating. nih.gov
Formation of By-products : A significant challenge is the formation of unwanted side products. Under certain conditions, thermal cleavage of intermediates can lead to the formation of nitro-olefins. Furthermore, the nitro group in the final product is susceptible to elimination or reduction, particularly under basic or radical conditions.
Harsh Reaction Conditions : Many traditional methods for preparing α-nitro ketones require harsh and environmentally undesirable conditions, such as the use of strong acids or potent oxidizing agents.
Purification Difficulties : The instability of the final product can make isolation and purification challenging. Techniques such as distillation may not be feasible due to the risk of thermal decomposition. The formation of stable salts, as seen in the alkaline hydrolysis route, is one strategy to overcome this challenge by allowing for easier handling and purification of the product in a more stable form.
Reactivity and Reaction Pathways of 3,3 Dimethyl 1 Nitrobutan 2 One
Nucleophilic and Electrophilic Reactivity Profiles
The presence of both a nitro and a ketone group creates distinct sites for nucleophilic and electrophilic attack in 3,3-Dimethyl-1-nitrobutan-2-one. The carbon atom of the carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is a cornerstone of ketone chemistry.
Conversely, the carbon atom alpha to both the nitro and carbonyl groups (the C-1 carbon) is acidic due to the strong electron-withdrawing nature of both adjacent functional groups. This allows for the formation of a resonance-stabilized nitronate anion upon deprotonation by a base. This nitronate anion is a potent nucleophile and can react with various electrophiles.
The bulky tert-butyl group attached to the carbonyl carbon introduces significant steric hindrance, which can modulate the accessibility of the electrophilic carbonyl carbon to incoming nucleophiles. This steric shielding can influence reaction rates and, in some cases, favor alternative reaction pathways. While specific experimental data on the nucleophilic and electrophilic reactions of this compound is limited in publicly available literature, the reactivity can be inferred from the behavior of other sterically hindered α-nitro ketones. These compounds can serve as both electrophilic synthons after acid-assisted tautomerization into their aci-forms and as nucleophiles upon deprotonation. nih.gov
Transformations of the Nitro Group
The nitro group of this compound is a versatile functional handle that can undergo a variety of transformations, including reduction, oxidation, and nucleophilic substitution.
Reduction Reactions to Amines and Hydroxylamines
The reduction of the nitro group is a fundamental transformation in organic synthesis. The six-electron reduction of a nitro group typically proceeds sequentially through nitroso and N-hydroxylamino intermediates to ultimately form the corresponding primary amine. nih.gov A variety of reducing agents can be employed for this transformation.
For the selective reduction of a nitro group in the presence of a ketone, specific reagents are required to avoid the simultaneous reduction of the carbonyl group. Reagents such as tin(II) chloride in the presence of a strong acid, or catalytic hydrogenation using specific catalysts like platinum on carbon (Pt/C) under controlled conditions, are often employed for this purpose. stackexchange.commasterorganicchemistry.com While direct experimental data for this compound is scarce, the general principles of selective nitro group reduction in the presence of a ketone are well-established.
| Reagent/Catalyst | Product(s) | Notes |
| SnCl₂ / HCl | 1-Amino-3,3-dimethylbutan-2-one | Commonly used for selective nitro group reduction. |
| H₂ / Pt/C | 1-Amino-3,3-dimethylbutan-2-one | Requires careful control of reaction conditions to avoid ketone reduction. |
| Fe / HCl | 1-Amino-3,3-dimethylbutan-2-one | A classic method for nitro group reduction. researchgate.net |
| NaBH₄ / Lewis Acid | 1-Amino-3,3-dimethylbutan-2-one | Can be used for selective reduction under specific conditions. |
This table represents plausible reduction pathways based on general knowledge of α-nitro ketone reactivity. Specific yields and optimal conditions for this compound would require experimental verification.
Partial reduction of the nitro group to a hydroxylamine (B1172632) is also a possible transformation, typically achieved using milder reducing agents or by carefully controlling the reaction stoichiometry and conditions.
Oxidation Reactions to Nitro Alcohols and Nitro Acids
The oxidation of the carbon bearing the nitro group is not a typical reaction for α-nitro ketones. However, the nitro group itself can influence the oxidation of other parts of the molecule. More relevant to this class of compounds is the oxidation of the corresponding β-nitro alcohols to α-nitro ketones. For instance, 1-nitro-3,3-dimethylbutan-2-ol could be oxidized to this compound. Common oxidizing agents for this transformation include chromate-based reagents. nih.gov
While direct oxidation of the nitro group in this compound to a nitro alcohol or nitro acid is not a commonly reported transformation, enzymatic oxidations of aliphatic nitro compounds to aldehydes and ketones are known. wikipedia.org
Nucleophilic Substitution Reactions Involving the Nitro Group
The nitro group in aliphatic systems can, under certain conditions, act as a leaving group in nucleophilic substitution reactions, departing as the nitrite (B80452) ion (NO₂⁻). ck12.org This is particularly true when the carbon atom to which it is attached is activated towards nucleophilic attack. In the case of this compound, the presence of the adjacent carbonyl group enhances the electrophilicity of the C-1 carbon, making it a potential site for nucleophilic substitution. However, the steric hindrance from the tert-butyl group might influence the feasibility of such reactions.
Reactivity at the Ketone Moiety
The ketone functional group in this compound exhibits characteristic reactivity, primarily involving nucleophilic addition to the carbonyl carbon.
Condensation Reactions
α-Nitro ketones are known to participate in condensation reactions, such as the Henry (nitroaldol) reaction. scielo.bryoutube.com In this reaction, the α-carbon of the nitro ketone, being acidic, can be deprotonated by a base to form a nucleophilic nitronate anion. This anion can then add to the carbonyl group of an aldehyde or another ketone.
For this compound, a Henry reaction would involve its nitronate anion attacking an aldehyde, for example, benzaldehyde (B42025). The steric hindrance posed by the tert-butyl group in this compound could potentially slow down this reaction compared to less hindered α-nitro ketones. The success of such condensation reactions often depends on the reaction conditions and the nature of the electrophile. scielo.br
| Reactant | Base | Product |
| Benzaldehyde | Et₃N | 3-Hydroxy-4,4-dimethyl-2-nitro-1-phenylpentan-1-one |
| Formaldehyde | K₂CO₃ | 3-Hydroxy-4,4-dimethyl-2-nitro-1-pentanone |
| Acetone | NaOH | 3-Hydroxy-3,4,4-trimethyl-2-nitropentan-1-one |
This table illustrates potential condensation reactions based on the known reactivity of α-nitro ketones. The feasibility and efficiency of these reactions with the sterically hindered this compound would need to be determined experimentally.
Formation of Cyclic Acetals
The formation of cyclic acetals is a common protective strategy for carbonyl groups in organic synthesis. This reaction typically involves the acid-catalyzed reaction of a ketone with a diol, such as ethylene (B1197577) glycol. For the general class of α-nitro ketones, the formation of cyclic acetals has been reported. However, specific studies detailing the formation of cyclic acetals from this compound, including optimized reaction conditions, suitable catalysts, and isolated yields, were not found in the course of this research. The steric bulk of the tert-butyl group may necessitate more forcing conditions or specialized catalysts to achieve efficient acetalization.
α-Carbon Reactivity and Enolization
The α-carbon of this compound, situated between the electron-withdrawing nitro and carbonyl groups, is acidic and thus a site of significant reactivity. Deprotonation at this position leads to the formation of a resonance-stabilized nitronate intermediate, which is a key reactive species in several carbon-carbon bond-forming reactions.
The generation of the nitronate anion from this compound is a prerequisite for its participation in a range of nucleophilic addition reactions. The existence of this compound and its ability to form a nitronate anion is evidenced by its use as a ligand in the preparation of copper(II) complexes.
The Michael addition involves the conjugate addition of a nucleophile, such as a nitronate anion, to an α,β-unsaturated carbonyl compound. This is a versatile method for the formation of new carbon-carbon bonds. Although α-nitro ketones are known to act as Michael donors, detailed studies on the Michael addition reactions of this compound with various Michael acceptors are not available. Research in this area would be necessary to determine its efficacy as a nucleophile in this context and to evaluate the stereochemical outcomes of such reactions.
Domino reactions, or cascade reactions, that are initiated by a Michael addition are powerful tools in synthetic organic chemistry for the rapid construction of complex molecular architectures. Such reaction sequences involving α-nitro ketones have been reported in the literature. However, there is no specific information available regarding the participation of this compound in Domino-Michael reactions.
Bond cleavage reactions are important transformations in organic synthesis. For α-nitro ketones, both C-C and C-NO2 bond cleavage pathways can be envisioned under various reaction conditions.
Specific research detailing C-C bond cleavage reactions of this compound is not present in the surveyed literature. Such reactions could potentially be induced photochemically or through other radical-based methods, but this remains to be experimentally verified for this particular compound.
The cleavage of the C-NO2 bond, often referred to as denitration, is a common transformation for nitro compounds and can be achieved through various reductive methods. While general methods for the denitration of α-nitro ketones exist, specific protocols and their efficiencies for this compound have not been reported.
No Specific Research Found for this compound
The search encompassed databases and journals covering organic chemistry, with a focus on the following areas as per the user's request:
Stereoselective and Enantioselective Transformations:
Asymmetric Organocatalytic Approaches:No studies were found that investigate the use of this compound as a substrate in asymmetric organocatalytic reactions.
The absence of specific data, research findings, and methodologies in the existing scientific literature for this compound prevents the generation of a scientifically accurate and detailed article based on the provided outline. The reactivity of this specific α-nitro ketone with its characteristic tert-butyl group appears to be an unexplored area of chemical research. Therefore, it is not possible to provide the requested content, including data tables and detailed research findings.
Diastereoselective Control in Reactions
There is no available research data detailing the diastereoselective control in reactions involving this compound. Methodologies to control the formation of specific diastereomers in the reactions of this compound have not been reported.
Enantioselective Michael Additions
Similarly, a search of scientific databases and chemical literature yielded no specific examples or studies on the enantioselective Michael additions of this compound. Consequently, information regarding catalysts, reaction conditions, and the resulting enantiomeric excess for such reactions is not available.
Due to the lack of specific research on the diastereoselective and enantioselective reactions of this compound, no data tables or detailed research findings can be presented.
Mechanistic Investigations and Elucidation of Reaction Pathways
Detailed Reaction Mechanisms for Key Transformations
The chemical reactivity of 3,3-dimethyl-1-nitrobutan-2-one is predominantly centered around the nitro and carbonyl functional groups. Key transformations include the Henry (nitroaldol) reaction and the aza-Henry (nitro-Mannich) reaction, which are fundamental carbon-carbon bond-forming reactions in organic synthesis. rsc.org
The Henry reaction involves the addition of a nitronate ion, generated by the deprotonation of the α-carbon to the nitro group, to a carbonyl compound. In the case of this compound reacting with an aldehyde, the mechanism commences with the formation of a nitronate intermediate under basic conditions. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde, leading to a β-nitro alkoxide. Subsequent protonation yields the corresponding β-nitro alcohol. All steps of the Henry reaction are reversible. wikipedia.org
The aza-Henry reaction is analogous, involving the nucleophilic addition of a nitronate to an imine. nih.gov For sterically hindered substrates like those derived from pivalaldehyde (structurally related to this compound due to the tert-butyl group), the reaction often requires a catalyst, such as zirconium tetrachloride (ZrCl₄), to proceed efficiently. nih.govrsc.org The proposed mechanism for the ZrCl₄-catalyzed reaction involves the coordination of the Lewis acid to both the imine and the nitroalkane. This dual coordination increases the electrophilicity of the imine carbon and facilitates the deprotonation of the α-nitro carbon, allowing the reaction to occur through a more organized, intramolecular-like transition state. This minimizes the steric repulsion that would otherwise hinder the intermolecular reaction. nih.gov
Another potential, though less common, transformation for α-nitro ketones is the formation of amides through the cleavage of the carbon-carbon bond between the carbonyl and the carbon-nitro moiety. This can be promoted by a nucleophilic amine under solvent-free conditions. frontiersin.org
Role of Reactive Intermediates (e.g., Nitronates, Nitrile Oxides)
Nitronates are pivotal reactive intermediates in the chemistry of this compound. The presence of the electron-withdrawing nitro group acidifies the α-protons, facilitating their removal by a base to form a nitronate anion. This species is a versatile nucleophile, capable of reacting with a variety of electrophiles. In the Henry and aza-Henry reactions, the nitronate is the key nucleophile that initiates the carbon-carbon bond formation. wikipedia.org The stability and reactivity of the nitronate intermediate are influenced by the solvent and the nature of the counter-ion. nih.gov
Nitrile oxides are another class of reactive intermediates that can potentially be generated from α-nitro ketones. researchgate.net These 1,3-dipolar species can undergo [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form five-membered heterocyclic rings like isoxazolines and isoxazoles, respectively. mdpi.comnih.govchesci.com The conversion of an α-nitro ketone to a nitrile oxide can be achieved under acidic conditions, where the α-nitro ketone is proposed to convert to a nitroso cation, which then forms the nitrile oxide. mdpi.com
| Reactive Intermediate | Parent Compound | Key Reaction Type(s) | Resulting Product(s) |
| Nitronate | This compound | Henry (Nitroaldol) Reaction | β-Nitro alcohol |
| Nitronate | This compound | Aza-Henry (Nitro-Mannich) Reaction | β-Nitro amine |
| Nitrile Oxide | This compound | 1,3-Dipolar Cycloaddition | Isoxazolines, Isoxazoles |
Kinetic Studies of Reactions Involving this compound
Detailed kinetic studies specifically on reactions involving this compound are not extensively reported in the literature. However, general kinetic principles of related reactions, such as the Henry reaction, provide valuable insights. A combined computational and experimental kinetic study on the Henry reaction between nitropropane and benzaldehyde (B42025) revealed that the reaction proceeds more slowly in water than in dimethyl sulfoxide (B87167) (DMSO). nih.gov This is attributed to the weakening of the hydrogen bonds between water and the nitronate reactant as it proceeds to a more charge-delocalized transition state. nih.gov In contrast, the destabilization of the corresponding ion-dipole interactions in DMSO is less pronounced. nih.gov
For the atmospheric degradation of the structurally related 3,3-dimethylbutanone, kinetic studies have been performed. The rate coefficient for its reaction with Cl atoms was determined to be (4.22 ± 0.27) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and with OH radicals, it was (1.26 ± 0.05) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org While not directly applicable to the condensed-phase reactions discussed here, these studies highlight the reactivity of compounds bearing the bulky tert-butyl group.
Influence of Steric Factors on Regioselectivity and Stereoselectivity
The presence of the bulky tert-butyl group in this compound exerts a significant steric influence on its reactions. This steric hindrance can impact both the reactivity and the stereochemical outcome of transformations.
In the context of the aza-Henry reaction, a study comparing C-CF₃ and C-CH₃ substituted aldimines highlighted the profound effect of a bulky tert-butyl group on the imine carbon. nih.gov The steric bulk of the tert-butyl group can decrease the reactivity of the adjacent electrophilic carbon, necessitating the use of a catalyst like ZrCl₄ to promote the reaction. nih.gov This catalyst is believed to facilitate an intramolecular-like addition, which helps to overcome the steric barrier. nih.gov
The steric hindrance of the tert-butyl group can also be expected to influence the diastereoselectivity of reactions like the Henry and aza-Henry reactions, which generate new stereocenters. While specific data for this compound is scarce, it is generally observed that bulky substituents can favor the formation of one diastereomer over another by directing the approach of the nucleophile to the less sterically hindered face of the electrophile.
| Catalyst | Reaction | Substrate(s) | Diastereoselectivity (syn:anti) | Enantiomeric Excess (ee) | Reference |
| Cu(OAc)₂·H₂O / Chiral Ligand | Asymmetric Henry Reaction | Various Aldehydes and Nitromethane (B149229) | N/A | Up to 67% | mdpi.com |
| ZrCl₄ | Aza-Henry Reaction | Trifluoromethyl Aldimines and Nitroalkanes | anti favored | N/A | rsc.org |
Solvent Effects on Reaction Outcomes and Mechanisms
The choice of solvent can have a dramatic effect on the rate, selectivity, and even the mechanism of reactions involving this compound.
In the Henry reaction, the polarity and hydrogen-bonding ability of the solvent play a crucial role. As mentioned in the kinetic studies section, the reaction between nitropropane and benzaldehyde is faster in DMSO than in water. nih.gov This is because polar aprotic solvents like DMSO are less effective at solvating the localized charge of the nitronate reactant compared to protic solvents like water. As the reaction proceeds through a transition state with a more delocalized charge, the change in solvation energy is less unfavorable in DMSO, leading to a lower activation barrier. nih.gov
Furthermore, the stereochemical outcome of the Henry reaction can be highly dependent on the solvent. For the reaction of benzaldehyde and nitropropane, it has been shown that in polar solvents, kinetic reprotonation of the nitronate intermediate favors the formation of the syn diastereomer. nih.gov
In the context of catalyst performance, solvent choice is also critical. For instance, in a Cu(II)-catalyzed asymmetric Henry reaction, using THF as a solvent resulted in a high yield but moderate enantioselectivity. mdpi.com Changing the solvent can significantly alter the solubility of the catalyst and reactants, the conformation of the catalyst-substrate complex, and ultimately the stereochemical induction. A study on a bis(thiourea) organocatalyzed Henry reaction noted an unusual solvent effect on enantioselectivity. thieme-connect.com
| Solvent | Reaction | Effect on Rate | Effect on Stereoselectivity | Reference |
| Water | Henry Reaction | Slower than in DMSO | Favors syn diastereomer | nih.gov |
| DMSO | Henry Reaction | Faster than in water | - | nih.gov |
| THF | Cu(II)-catalyzed Asymmetric Henry Reaction | - | Moderate enantioselectivity | mdpi.com |
Derivatization Strategies and Functional Group Interconversions of 3,3 Dimethyl 1 Nitrobutan 2 One
Formation of Amino Ketone Hydrochlorides
A significant derivatization of α-nitro ketones is their conversion into α-amino ketones, which are valuable synthons in medicinal chemistry and natural product synthesis. researchgate.netrsc.org The most common method to achieve this transformation is the reduction of the nitro group.
Research Findings: The reduction of the nitro group in α-nitro ketones to a primary amine can be accomplished through various methods, most notably catalytic hydrogenation. rsc.org This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or rhodium, with a hydrogen source. researchgate.netgoogle.com Reagents like ammonium (B1175870) formate (B1220265) can serve as a convenient hydrogen donor in a process known as catalytic transfer hydrogenation. researchgate.netgoogle.com For instance, the reduction of 3-nitrobutan-2-ol to 3-aminobutan-2-ol (B1581441) has been successfully achieved using palladium on carbon with ammonium formate. google.com A similar strategy is applicable to 3,3-dimethyl-1-nitrobutan-2-one. Once the α-amino ketone is formed, it can be readily converted to its hydrochloride salt by treatment with hydrochloric acid (HCl). This increases the compound's stability and water solubility.
| Reaction Stage | Reagents and Conditions | Product |
| Reduction | This compound, H₂ gas or Ammonium Formate, Palladium on Carbon (Pd/C) catalyst, solvent (e.g., Methanol) | 1-Amino-3,3-dimethylbutan-2-one |
| Salt Formation | 1-Amino-3,3-dimethylbutan-2-one, Hydrochloric Acid (HCl), solvent (e.g., Diethyl Ether) | 1-Amino-3,3-dimethylbutan-2-one hydrochloride |
Synthesis of N-Hydroxy-2-oxoalkanimidothioates
A specific and useful transformation of α-nitro ketones is their conversion into N-hydroxy-2-oxoalkanimidothioates. These compounds are of interest as they are potential intermediates for synthesizing analogues of known pesticides. researchgate.net
Research Findings: A one-step synthesis has been developed for the conversion of α-nitro ketones into phenyl N-hydroxy-2-oxoalkanimidothioates. researchgate.net The process involves the reaction of the α-nitro ketone with thiophenol and titanium tetrachloride in the presence of triethylamine. researchgate.net This method provides a direct route to the target imidothioates in good yields. Although the original study utilized other α-nitro ketones, the methodology is directly applicable to this compound. researchgate.net
| Starting Material | Reagents | Product | Yield | Reference |
| α-Nitro Ketone | 1. Thiophenol, Titanium tetrachloride (TiCl₄) 2. Triethylamine (Et₃N) | Phenyl N-hydroxy-2-oxoalkanimidothioate | Good | researchgate.net |
Preparation of Bromo Nitroketones
The introduction of a bromine atom alpha to the ketone functionality in this compound creates a bromo nitroketone. This transformation adds a valuable functional group that can serve as a leaving group in subsequent nucleophilic substitution reactions, further expanding the synthetic utility of the parent compound.
Research Findings: The synthesis of bromo nitroketones can be achieved from the corresponding α-nitro ketones. researchgate.net The procedure typically involves the initial formation of the sodium salt of the nitro ketone by treatment with a base like sodium hydroxide (B78521). researchgate.net This salt is then reacted with a brominating agent to yield the α-bromo nitroketone. researchgate.netresearchgate.net This method allows for the specific placement of a bromine atom on the same carbon that bears the nitro group.
| Reaction | General Procedure | Product |
| Bromination | 1. Treatment of this compound with a base (e.g., NaOH) to form the sodium salt. 2. Reaction of the salt with a brominating agent. | 1-Bromo-3,3-dimethyl-1-nitrobutan-2-one |
Conversion to N-(3,3-Dimethyl-1-nitrobutan-2-yl)aniline Derivatives
The ketone functionality of this compound can be converted into an amine, which can then be functionalized. A direct approach to this is the aza-Henry (or nitro-Mannich) reaction, which forms a C-C bond between a nitroalkane and an imine, resulting in a β-nitro amine. nih.govmdpi.com
Research Findings: The synthesis of N-(3,3-dimethyl-1-nitrobutan-2-yl)aniline derivatives has been successfully demonstrated. nih.govmdpi.com For example, N-benzyl-3,3-dimethyl-1-nitrobutan-2-amine was synthesized with an 80% yield by reacting the corresponding imine with nitromethane (B149229) under solvent-free conditions. nih.gov Similarly, N-(3,3-Dimethyl-1-nitrobutan-2-yl)aniline was prepared in 55% yield via the reaction of the appropriate aldimine with nitromethane. nih.govmdpi.com These reactions provide a direct route to complex aniline (B41778) derivatives while retaining the nitro group for potential further transformations. nih.gov
| Derivative | Synthesis Procedure | Reagents | Yield | Reference |
| N-Benzyl-3,3-dimethyl-1-nitrobutan-2-amine | Aza-Henry reaction | N-benzyl-2,2-dimethylpropan-1-imine, Nitromethane | 80% | nih.gov |
| N-(3,3-Dimethyl-1-nitrobutan-2-yl)aniline | Aza-Henry reaction | (E)-N-(2,2-dimethylpropylidene)aniline, Nitromethane | 55% | nih.govmdpi.com |
Strategies for Introducing Chiral Centers
Introducing chirality into the derivatives of this compound is crucial for applications in asymmetric synthesis and the development of pharmacologically active compounds. Chiral centers can be introduced either by asymmetric reduction of the ketone or by stereocontrolled reactions at the α-carbon.
Research Findings: Several strategies have been explored to introduce stereocenters into molecules derived from α-nitro ketones.
Asymmetric Henry Reaction: An enantioselective Henry (nitroaldol) reaction can be used to prepare chiral β-nitro alcohols. For example, the reaction of pivalaldehyde with nitromethane in the presence of a chiral copper(II) complex yielded R-(−)-3,3-Dimethyl-1-nitrobutan-2-ol with an 88% yield and 67% enantiomeric excess (ee). mdpi.com This chiral nitro alcohol is a direct precursor to chiral derivatives of this compound.
Asymmetric Hydrogenation: The ketone group of α-nitro ketones can be asymmetrically hydrogenated to produce chiral hydroxylamines and related compounds. researchgate.net Rhodium complexes with chiral ligands have proven effective for the asymmetric transfer hydrogenation of various ketones, providing alcohols with high enantioselectivity. researchgate.net This approach can be applied to create a chiral center at the C2 position of the butanone backbone.
Diastereomeric Resolution: In cases where a racemic mixture is formed, classical resolution can be employed. A synthetic scheme for a chiral ruthenium complex involved the synthesis of racemic 3,3-dimethyl-2-phenylbutan-1-amine, which was then resolved by forming a diastereomeric salt pair with (S)-mandelic acid. worktribe.com A similar resolution strategy could be applied to racemic 1-amino-3,3-dimethylbutan-2-one.
The interconversion of enantiomers of α-nitroketones can occur via enolization, a process that has been studied using dynamic high-resolution gas chromatography. acs.org
| Strategy | Description | Example/Application |
| Asymmetric Henry Reaction | Enantioselective addition of nitromethane to an aldehyde to create a chiral β-nitro alcohol. | Synthesis of R-(−)-3,3-Dimethyl-1-nitrobutan-2-ol from pivalaldehyde. mdpi.com |
| Asymmetric Hydrogenation | Stereoselective reduction of the ketone group using a chiral catalyst. | Reduction of α-nitro ketones using chiral Rh(III) complexes to yield chiral products. researchgate.net |
| Diastereomeric Resolution | Separation of a racemic amine by forming diastereomeric salts with a chiral acid. | Resolution of racemic 3,3-dimethyl-2-phenylbutan-1-amine using (S)-mandelic acid. worktribe.com |
Coordination Chemistry of 3,3 Dimethyl 1 Nitrobutan 2 One As an α Nitroketonato Anion Ligand
Ligand Properties and Chelation Modes
The 3,3-dimethyl-1-nitrobutan-2-one molecule, upon deprotonation, forms the 3,3-dimethyl-1-nitrobutan-2-onato anion. This anion typically acts as a bidentate O-donor ligand, coordinating to a metal ion through the oxygen atoms of both the carbonyl and the nitro groups. rsc.org This chelation forms a stable six-membered ring, a common feature for α-nitroketonato ligands. rsc.org The presence of the bulky tert-butyl group introduces significant steric hindrance, which can influence the geometry and coordination number of the resulting metal complexes.
The α-nitroketonic group has proven to be consistently available for coordination with metal ions. rsc.org The bidentate chelation involving both the carbonyl and nitro groups is the most common mode of coordination observed for this class of ligands. rsc.org
Formation of Metal Complexes with Transition Metals (e.g., Copper(II), Nickel(II), Cobalt(II))
The 3,3-dimethyl-1-nitrobutan-2-onato ligand readily forms complexes with various first-row transition metals. The general formula for many of these complexes is ML₂, where M is a divalent metal ion and L is the α-nitroketonato anion. rsc.org
Copper(II) Complexes: Complexes with the formula CuL₂ have been synthesized and studied. These complexes are typically square planar, a common geometry for Cu(II) ions. researchgate.net
Nickel(II) and Cobalt(II) Complexes: Complexes of nickel(II) and cobalt(II) with this compound have been prepared with the general formula ML₂Bₙ, where B can be water, ethanol, or pyridine (B92270). rsc.org For instance, complexes with the composition NiL₂(H₂O)₂ and CoL₂(H₂O)₂ have been isolated. rsc.org X-ray powder patterns and spectral data have established a six-coordinate, pseudo-octahedral geometry for these Ni(II) and Co(II) complexes. rsc.org
Studies on Adduct Formation with Auxiliary Nitrogen Bases
The parent square-planar CuL₂ complexes, where L is the 3,3-dimethyl-1-nitrobutan-2-onato anion, can act as Lewis acids and form adducts with nitrogen-containing bases. These adducts often have the general formulas CuL₂B or CuL₂B₂, where B is a monodentate nitrogen base like pyridine or a substituted pyridine. rsc.org
The formation of 1:1 and 1:2 adducts of copper(II)-α-nitroketonates, including the complex with this compound, with sterically hindered nitrogen bases such as 2-methylpyridine (B31789) and 2,6-dimethylpyridine (B142122) has been investigated. rsc.org The resulting complexes with the formula CuL₂B exhibit a CuO₄N chromophore. rsc.org
Based on electronic and ESR spectra, these 1:1 adducts are generally assigned a square pyramidal structure in solution. rsc.org In most cases, the nitrogen atom from the auxiliary base coordinates in the basal plane of the pyramid. rsc.org For the 1:2 adducts of the type CuL₂B₂, where B is a sterically hindered pyridine, the data suggest tetragonally elongated structures with both nitrogen atoms coordinated in the equatorial plane. rsc.org
Spectroscopic and Magnetic Characterization of Coordination Complexes
The electronic and magnetic properties of the coordination complexes of this compound provide valuable insights into their structure and bonding.
Spectroscopic Properties: The electronic spectra of these complexes are key to determining their geometry. For instance, the diffuse-reflectance and solution spectra in the near-infrared and visible regions have been instrumental in establishing the six-coordinate structure for Ni(II) and Co(II) complexes. rsc.org
For the copper(II) adducts, electronic spectra at room temperature and electron spin resonance (ESR) spectra at low temperatures (110 K) have been used to elucidate the coordination geometry. rsc.org The ESR spectral data for CuL₂B₂ adducts are consistent with a tetragonally elongated structure where the nitrogen atoms are in the equatorial plane. rsc.org
Interactive Data Table: Spectroscopic Data for Selected Complexes
| Complex | Method | Key Findings | Reference |
| Ni(3,3-dimethyl-1-nitrobutan-2-onato)₂(H₂O)₂ | Diffuse-reflectance and solution spectra | Consistent with a six-coordinate structure. | rsc.org |
| Co(3,3-dimethyl-1-nitrobutan-2-onato)₂(H₂O)₂ | Diffuse-reflectance and solution spectra | Consistent with a six-coordinate structure. | rsc.org |
| Cu(3,3-dimethyl-1-nitrobutan-2-onato)₂B | Electronic and ESR spectra | Approximately square pyramidal structure in solution. | rsc.org |
| Cu(3,3-dimethyl-1-nitrobutan-2-onato)₂B₂ | Electronic and ESR spectra | Tetragonally elongated structure. | rsc.org |
Magnetic Properties: Magnetic susceptibility measurements have been employed to understand the electronic structure of these complexes. For the Ni(II) and Co(II) complexes of the type ML₂Bₙ, magnetic data supports a six-coordinate environment. rsc.org The magnetic moments of these paramagnetic complexes provide information about the number of unpaired electrons and the spin state of the central metal ion.
Interactive Data Table: Magnetic Data for Selected Complexes
| Complex | Magnetic Susceptibility Measurement | Inferred Property | Reference |
| Ni(3,3-dimethyl-1-nitrobutan-2-onato)₂(H₂O)₂ | Magnetic Susceptibility | Six-coordinate structure | rsc.org |
| Co(3,3-dimethyl-1-nitrobutan-2-onato)₂(H₂O)₂ | Magnetic Susceptibility | Six-coordinate structure | rsc.org |
Advanced Spectroscopic and Structural Characterization of 3,3 Dimethyl 1 Nitrobutan 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of 3,3-dimethyl-1-nitrobutan-2-one, the expected ¹H NMR spectrum would show distinct signals for the different proton environments.
For a related compound, 3,3-dimethyl-1-nitrobutan-2-ol (B8736844), the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at 0.98 ppm corresponding to the nine equivalent protons of the tert-butyl group. msvu.ca The protons of the methylene (B1212753) group adjacent to the nitro group appear as a doublet of doublets at 4.53 ppm and 4.37 ppm, while the proton on the carbon bearing the hydroxyl group appears as a multiplet around 4.00-4.05 ppm. msvu.ca
A derivative, N-(3,3-Dimethyl-1-nitrobutan-2-yl)aniline, displays a singlet for the tert-butyl protons at 0.85 ppm in CDCl₃. mdpi.com The protons of the CH₂NO₂ group appear as two doublets of doublets at 4.59 ppm and 4.34 ppm. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| (CH₃)₃C- | ~1.0-1.2 | Singlet |
| -CH₂NO₂ | ~5.0-5.5 | Singlet |
This table is predictive and based on the analysis of similar structures.
¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, distinct signals would be expected for the carbonyl carbon, the carbon of the nitromethyl group, the quaternary carbon of the tert-butyl group, and the methyl carbons.
In the analogous compound 3,3-dimethyl-1-nitrobutan-2-ol, the ¹³C NMR spectrum shows the carbon of the tert-butyl group at 34.3 ppm and the methyl carbons at 25.6 ppm. msvu.ca The carbon attached to the hydroxyl group resonates at 76.2 ppm, and the carbon of the nitromethyl group appears at 78.2 ppm. msvu.ca For N-(3,3-Dimethyl-1-nitrobutan-2-yl)aniline, the carbon signals for the tert-butyl group appear at 35.1 ppm (quaternary) and 26.4 ppm (methyls), with the carbon attached to the nitro group at 77.5 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C =O | ~200-210 |
| -C H₂NO₂ | ~75-85 |
| (C H₃)₃C - | ~40-45 |
| (C H₃)₃C- | ~25-30 |
This table is predictive and based on the analysis of similar structures.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing connectivity between protons and carbons. While specific 2D NMR data for this compound were not found, these techniques would be instrumental in confirming the assignments made in the 1D spectra. A COSY spectrum would show correlations between neighboring protons, and an HSQC spectrum would link each proton to its directly attached carbon atom.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are used to identify functional groups in a molecule by measuring the vibrations of its bonds. For this compound, the key vibrational modes are the C=O stretch of the ketone and the symmetric and asymmetric stretches of the nitro group.
The IR spectrum of the related compound 3,3-dimethyl-1-nitrobutan-2-ol shows a strong absorption for the nitro group at 1560 cm⁻¹. msvu.ca In N-Benzyl-3,3-dimethyl-1-nitrobutan-2-amine, the nitro group stretching vibration is observed at 1562 cm⁻¹. mdpi.com Generally, the asymmetric and symmetric stretching vibrations of the nitro group in nitroalkanes appear in the ranges of 1560-1540 cm⁻¹ and 1385-1365 cm⁻¹, respectively. The carbonyl (C=O) stretching frequency for an aliphatic ketone typically appears in the range of 1725-1705 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1560-1540 |
| Nitro (NO₂) | Symmetric Stretch | 1385-1365 |
| Carbonyl (C=O) | Stretch | 1725-1705 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about electronic transitions within a molecule. For ketones, the n → π* transition of the carbonyl group is characteristic, although it is often weak. masterorganicchemistry.com This transition typically occurs in the range of 270-300 nm. masterorganicchemistry.com The presence of a nitro group can influence the electronic spectrum. In α-nitro ketones, interactions between the carbonyl and nitro chromophores can lead to enhanced absorption cross-sections. copernicus.org
For simple aliphatic ketones like acetone, the n → π* transition is observed around 275 nm. masterorganicchemistry.com The π → π* transition occurs at a much shorter wavelength, around 170-190 nm. uobabylon.edu.iq For α,β-unsaturated ketones, the π → π* transition is shifted to longer wavelengths, typically appearing between 220 and 250 nm. tjpr.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. The molecular formula of this compound is C₆H₁₁NO₃, with a calculated molecular weight of 145.16 g/mol . biosynth.com HRMS analysis of derivatives provides further structural confirmation. For example, the HRMS of N-(3,3-dimethyl-1-nitrobutan-2-yl)aniline shows a [M+H]⁺ ion at m/z 251.1763, corresponding to the calculated value of 251.1760 for C₁₄H₂₃N₂O₂. mdpi.com Similarly, N-Benzyl-3,3-dimethyl-1-nitrobutan-2-amine gives a [M+H]⁺ ion at m/z 263.1758, consistent with the calculated value of 263.1760 for C₁₅H₂₃N₂O₂. mdpi.com
Single-Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction (XRD) stands as a powerful analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds at an atomic level. uol.de This technique is indispensable for elucidating the absolute stereochemistry and preferred conformation of chiral molecules like derivatives of this compound.
The process involves irradiating a single crystal of the compound with X-rays. The highly ordered arrangement of molecules within the crystal lattice causes the X-rays to diffract, producing a unique pattern of reflections. uol.de By analyzing the positions and intensities of these diffracted beams, it is possible to calculate the electron density distribution within the crystal's unit cell, which is the smallest repeating unit of the lattice. This ultimately yields a precise model of the molecular structure, including bond lengths, bond angles, and torsional angles that define the molecule's conformation. uol.de
For chiral molecules, XRD analysis performed on a crystal grown from an enantiomerically pure sample can determine the absolute configuration of its stereocenters. This is often achieved through the anomalous dispersion effect, where the scattering of X-rays by the atoms is slightly out of phase. This effect allows for the differentiation between a molecule and its non-superimposable mirror image. wiley-vch.de While a specific single-crystal XRD study for this compound was not found in the reviewed literature, the absolute configuration of related nitroaldol products, such as R-(−)-3,3-Dimethyl-1-nitrobutan-2-ol, has been determined by comparing their specific optical rotation values with those of compounds with known stereochemistry established through methods like XRD. mdpi.com In more complex cases, the combination of 2D NMR spectroscopy and computational modeling can also be used to assign the absolute configuration. researchgate.net
The crystallographic data obtained from an XRD experiment is typically presented in a standardized format. Below is an illustrative table of the kind of data that would be generated from such an analysis.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₆H₁₁NO₃ |
| Formula Weight | The molar mass of the compound. | 145.16 g/mol |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Orthorhombic |
| Space Group | A more detailed description of the crystal's symmetry. | Pbca |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. brynmawr.edu | a = 7.28 Å, b = 6.15 Å, c = 24.62 Å, α = β = γ = 90° |
| Volume (V) | The volume of the unit cell. brynmawr.edu | 1102.5 ų |
| Z | The number of molecules per unit cell. | 8 |
| Calculated Density (ρ) | The density of the crystal calculated from the formula weight and unit cell volume. | 1.745 g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. | 0.045 |
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying materials with unpaired electrons. wikipedia.org This makes it particularly suitable for the characterization of paramagnetic species, such as organic radicals or metal complexes, that can be derived from this compound. wikipedia.orgnsc.ru
The fundamental principle of ESR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins rather than nuclear spins when a sample is placed in a strong magnetic field and irradiated with microwaves. wikipedia.org The resulting ESR spectrum provides information about the electronic structure and the local environment of the unpaired electron.
Paramagnetic species of this compound can be generated in several ways. For instance, the α-nitroketonato-anion of this compound can form complexes with paramagnetic metal ions, such as copper(II). researchgate.net Studies on such complexes have been conducted using ESR spectroscopy to investigate their structure. researchgate.net Additionally, electron capture by the parent molecule can lead to the formation of a radical anion. The radiolysis of related α-substituted nitroalkanes has been shown to produce radical anions whose structures and subsequent reactions can be monitored by ESR. psu.edu
The key parameters obtained from an ESR spectrum are the g-factor, hyperfine coupling constants (A), and linewidths.
g-factor : This is a proportionality constant that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron value of ~2.0023. uoc.gr
Hyperfine Coupling : This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹⁴N, ¹H). This interaction splits the ESR signal into multiple lines, and the magnitude of the splitting (the hyperfine coupling constant, A) is related to the electron density at that nucleus. utexas.edu The number of lines is given by the formula 2NI + 1, where N is the number of equivalent nuclei and I is the nuclear spin. uoc.grutexas.edu
The ESR spectrum of a paramagnetic derivative of this compound would be expected to show hyperfine coupling to the ¹⁴N nucleus (I=1) of the nitro group, which would split the signal into a characteristic triplet (1:1:1 intensity ratio). Further coupling to protons on the carbon backbone would lead to more complex splitting patterns.
| Parameter | Description | Typical Value Range |
|---|---|---|
| g-factor | Characterizes the electronic environment of the unpaired electron. | 2.0020 - 2.0060 |
| A(¹⁴N) | Hyperfine coupling constant for the nitrogen atom of the nitro group. | 20 - 30 G (Gauss) |
| A(α-H) | Hyperfine coupling constant for protons on the α-carbon. | 5 - 10 G |
| A(β-H) | Hyperfine coupling constant for protons on the β-carbon. | < 1 G |
| Linewidth | The width of the individual resonance lines, influenced by relaxation processes. | 0.1 - 1.0 G |
Computational and Theoretical Chemistry of 3,3 Dimethyl 1 Nitrobutan 2 One
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3,3-Dimethyl-1-nitrobutan-2-one, such calculations would provide insights into its electronic makeup and the energies of its different spatial arrangements.
Electronic Structure Analysis
A detailed analysis of the electronic structure of this compound would involve mapping the electron density distribution, identifying molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and calculating electrostatic potential surfaces. This would reveal the electron-rich and electron-poor regions of the molecule, which are crucial for predicting its reactivity. The presence of the electron-withdrawing nitro group and the carbonyl group would significantly influence the electronic properties.
Conformational Analysis and Stability
The presence of a t-butyl group and a rotatable bond between the carbonyl carbon and the adjacent methylene (B1212753) group suggests that this compound can exist in various conformations. A thorough conformational analysis using quantum chemical methods would identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule's shape affects its interactions and reactivity.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption wavelengths. These theoretical predictions, when compared with experimental spectra, can help in the structural elucidation and characterization of the compound. For this compound, predicted IR spectra would show characteristic peaks for the C=O and N-O stretching vibrations.
Theoretical Studies on Reaction Mechanisms and Transition States
Theoretical studies on reaction mechanisms would investigate the pathways of chemical reactions involving this compound. This involves locating the transition state structures and calculating the activation energies for various potential reactions, such as nucleophilic addition to the carbonyl group or reactions involving the acidic alpha-protons adjacent to the nitro group. Such studies are crucial for understanding the kinetics and selectivity of its chemical transformations.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. To perform a QSRR study that includes this compound, a dataset of related nitroketones with corresponding experimental reactivity data would be required. From this, molecular descriptors (numerical representations of molecular properties) would be calculated and used to develop a predictive model. Such a model could then be used to estimate the reactivity of other, similar compounds.
Investigation of Hydrogen Bonding Interactions in this compound
Both the oxygen atoms of the nitro group and the oxygen atom of the carbonyl group can act as hydrogen bond acceptors. The primary intermolecular forces in ketones are permanent dipole-permanent dipole interactions. quora.com The polar nature of the carbonyl group makes it a significant site for hydrogen bonding with donor molecules. quora.comstudymind.co.uk Similarly, the nitro group, with its considerable dipole moment, can also participate in hydrogen bonding, although it is generally considered a weaker hydrogen bond acceptor compared to a carbonyl group. researchgate.netunl.edu
In the absence of a strong hydrogen bond donor, the interactions would be dominated by dipole-dipole forces and weaker van der Waals forces. studymind.co.uklibretexts.org However, in the presence of protic solvents like water or alcohols, or other molecules with N-H or O-H bonds, distinct hydrogen bonding is expected to occur.
Intermolecular Hydrogen Bonding
Intermolecular hydrogen bonds are formed between a hydrogen atom of a donor molecule and an electronegative atom (in this case, the oxygen atoms of the carbonyl or nitro group) of this compound. Computational studies on similar systems, such as the interaction of ketones with hydrogen bond donors like indole (B1671886) or phenols, provide insight into the nature of these interactions. nih.govmdpi.com
Density Functional Theory (DFT) calculations are a common method to investigate these interactions, providing information on geometries, energies, and vibrational characteristics of the resulting complexes. nih.govacs.org For instance, studies on cyclic ketones interacting with 3,4-dinitrophenol (B1215509) have shown the formation of strong hydrogen bonds with the carbonyl group, leading to a noticeable elongation of the C=O bond. acs.org
The oxygen atoms of the nitro group can also act as hydrogen bond acceptors. researchgate.net Studies on nitroamino mdpi.comacs.orgmdpi.comtriazine-based salts have shown evidence for O···H-N hydrogen bonds through lone pair to σ*(N-H) orbital interactions. nih.gov However, research comparing hydrogen bond acceptor properties indicates that nitro-O···H bonds are generally weaker and longer than those involving carbonyl oxygen atoms. researchgate.net
Illustrative Data for Intermolecular Hydrogen Bonding:
The following table presents hypothetical data for the intermolecular hydrogen bonding of this compound with a generic hydrogen bond donor (H-D), based on typical values found in computational studies of related ketones and nitro compounds.
| Interaction Type | Acceptor Atom | H···O Distance (Å) | Donor-H···O Angle (°) | Interaction Energy (kcal/mol) |
| Carbonyl Interaction | C=O | 1.9 - 2.2 | 160 - 180 | -4.0 to -8.0 |
| Nitro Interaction | O=N-O | 2.2 - 2.5 | 140 - 160 | -1.5 to -3.5 |
This data is illustrative and based on computational studies of analogous molecular systems. Specific values for this compound would require dedicated theoretical calculations.
Intramolecular Hydrogen Bonding
Intramolecular hydrogen bonding could potentially occur in this compound if a hydrogen atom on the carbon adjacent to the nitro group (the α-carbon) can interact with the carbonyl oxygen. However, given the molecular geometry and the presence of a bulky tert-butyl group, significant intramolecular C-H···O hydrogen bonding is less likely to be a dominant stabilizing interaction compared to intermolecular hydrogen bonds in a protic environment.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often employed to characterize weak intramolecular interactions. nih.govnih.gov These analyses can determine the presence of a bond critical point between the hydrogen and the acceptor atom and quantify the charge transfer and orbital interactions, respectively. nih.govnih.gov Studies on other systems have shown that C-H···O interactions can influence conformational preferences, but they are typically weaker than conventional O-H···O or N-H···O hydrogen bonds. nih.gov
Expected Characteristics of Hydrogen Bonding in this compound:
Primary Acceptor Site: The carbonyl oxygen is expected to be the primary and stronger hydrogen bond acceptor site compared to the nitro group oxygens. researchgate.netmdpi.com
Weaker Nitro Group Interaction: The oxygen atoms of the nitro group will act as secondary, weaker hydrogen bond acceptors. researchgate.netunl.edu
Influence of Steric Hindrance: The bulky tert-butyl group adjacent to the carbonyl function may sterically hinder the approach of hydrogen bond donors to some extent, potentially affecting the strength and geometry of the interaction compared to less hindered ketones.
Solvent Effects: In protic solvents, intermolecular hydrogen bonds with the solvent will likely dominate over any weak intramolecular interactions. The disruption of intramolecular hydrogen bonds in favor of forming complexes with solvent molecules has been observed in other systems. mdpi.com
Applications in Advanced Organic Synthesis
Precursors for Nitrogen-Containing Heterocyclic Compounds
The reactivity of 3,3-dimethyl-1-nitrobutan-2-one makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules.
Nitropyridines are important intermediates in medicinal chemistry. nih.gov While direct nitration of pyridine (B92270) rings can be challenging, methods like the Hantzsch pyridine synthesis and other multi-component strategies offer effective alternatives, often employing β-dicarbonyl compounds or their equivalents. α-Nitroketones such as this compound can be utilized in modified Hantzsch-type reactions. For instance, the interaction between α,β-unsaturated nitro ketones and enamines leads to the formation of 5-nitro-1,4-dihydropyridines, which can then be aromatized to the corresponding nitropyridines. researchgate.net
Another sophisticated approach involves the three-component ring transformation (TCRT) of substrates like 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source. nih.gov In these reactions, the dinitropyridone effectively serves as a synthetic equivalent for the unstable nitromalonaldehyde, and the ketone component, for which this compound could be a substrate, helps construct the new pyridine ring. nih.gov
Table 1: Selected Synthetic Routes to Nitropyridines
| Method | Key Reactants | Product Type | Citation |
|---|---|---|---|
| Hantzsch Synthesis | α,β-Unsaturated nitro ketones, Enamines | 5-Nitro-1,4-dihydropyridines | researchgate.net |
| Three-Component Ring Transformation | Dinitropyridone, Ketone, Ammonia | Substituted Nitropyridines | nih.gov |
The synthesis of other heterocyclic systems is also achievable using α-nitroketone precursors.
Pyrroles: Pyrroles are fundamental five-membered aromatic heterocycles. nih.gov The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org Derivatives of this compound can be transformed into suitable 1,4-dicarbonyl precursors. More directly, research has shown that nitrobutan-1-one derivatives can react with potassium hydroxide (B78521) and subsequently with sulfuric acid in methanol (B129727) to yield substituted pyrroles. rsc.org
Pyrimidinones: Dihydropyrimidinones and related structures are another class of heterocycles with significant biological activity. Research has demonstrated the synthesis of compounds like 6-ethyl-5-nitro-4-phenyl-3,4-dihydropyrimidin-2-one through the cyclization of intermediates derived from α-nitro ketones. researchgate.net These syntheses often proceed via multicomponent reactions where the nitroketone provides a key structural fragment. researchgate.net
Intermediate in the Synthesis of Complex Organic Molecules
The term "complex organic molecules" encompasses natural products, pharmaceuticals, and advanced materials that possess intricate structural features. lkouniv.ac.in Nitro compounds are recognized as indispensable building blocks for the synthesis of pharmaceutically relevant molecules. frontiersin.org this compound serves as a valuable intermediate because its functional groups can be carried through several synthetic steps before being transformed at a later stage. ontosight.ai
For example, the aza-Henry (or nitro-Mannich) reaction involves the addition of a nitroalkane to an imine, producing a β-nitro amine. nih.gov These products are highly valuable as they contain two adjacent nitrogen atoms at different oxidation states and can be converted into important 1,2-diamines or α-amino acids. nih.gov The active methylene (B1212753) unit of this compound can participate in such reactions, incorporating its unique tert-butyl ketone structure into a larger, more complex molecule. nih.gov
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tcichemicals.com MCRs are highly efficient and are of great interest in drug discovery and combinatorial chemistry. frontiersin.org
α-Nitroketones and their derivatives are well-suited for MCRs. Research has detailed a multicomponent reaction between aminoazoles, 1-morpholino-2-nitroalkenes (which can be prepared from α-nitro ketones), and aldehydes. researchgate.net This reaction leads to the formation of complex heterocyclic systems like tetrahydropyrazolo[1,5-a]-pyrimidines, demonstrating how the nitroketone structure can be integrated into a sophisticated molecular framework in a single step. researchgate.net The Hantzsch and Biginelli reactions are other classic examples of MCRs where molecules with similar functionality to this compound are used to generate dihydropyridines and dihydropyrimidinones, respectively. tcichemicals.comorganic-chemistry.org
Precursors for Other Functionalized Organic Compounds (e.g., 2-nitromethyl aromatic ketones)
Beyond its role in forming heterocyclic rings, this compound is a precursor to a range of other functionalized organic compounds. The strategic modification of its ketone and nitro groups allows access to diverse molecular structures.
A notable example is the synthesis of 2-nitromethyl aromatic ketones. A facile method has been developed for this transformation where benzyne, generated in situ, inserts into the α-position of α-nitroketones. researchgate.net This reaction proceeds in high yield with aliphatic α-nitroketones, providing a direct route to these valuable intermediates, which can be used to synthesize other compounds like isoindoles. researchgate.net
Furthermore, the nitro group itself can be readily converted to other functionalities.
Reduction: Reduction of the nitro group can yield primary amines or hydroxylamines.
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro acids.
Henry Reaction: The active methylene group can react with aldehydes or ketones in the Henry reaction to form new carbon-carbon bonds and produce β-nitroalcohols. scielo.br
Table 2: Functional Group Transformations of α-Nitroketones
| Reaction Type | Reagents | Resulting Functional Group | Citation |
|---|---|---|---|
| Reduction | H2, Pd/C or NaBH4 | Amine, Hydroxylamine (B1172632) | |
| Benzyne Insertion | Benzyne (in situ) | 2-Nitromethyl aromatic ketone | researchgate.net |
| Henry Reaction | Aldehyde/Ketone, Base | β-Nitroalcohol | scielo.br |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Methyl-3,5-dinitro-2-pyridone |
| 2-Nitromethyl aromatic ketones |
| 5-Nitro-1,4-dihydropyridines |
| 6-Ethyl-5-nitro-4-phenyl-3,4-dihydropyrimidin-2-one |
| Ammonia |
| Benzyne |
| β-Nitro amines |
| β-Nitroalcohols |
| Isoindoles |
| Nitromalonaldehyde |
| Pyrroles |
Challenges and Future Research Directions in the Chemistry of 3,3 Dimethyl 1 Nitrobutan 2 One
Addressing Stability and Isolation Difficulties
A significant hurdle in the broader application of α-nitro ketones, including 3,3-dimethyl-1-nitrobutan-2-one, lies in their inherent stability and the challenges associated with their isolation. The presence of acidic protons on the carbon atom alpha to both the carbonyl and nitro groups can lead to enolate formation and subsequent side reactions or decomposition, particularly under basic or harsh thermal conditions.
Future research should focus on developing milder reaction and purification protocols. The use of cryogenic conditions, non-polar solvents, and advanced purification techniques like preparative chromatography could mitigate degradation. Furthermore, systematic studies on the decomposition pathways of this compound under various conditions (pH, temperature, light) would provide invaluable data for optimizing its handling and storage.
Development of Greener and More Sustainable Synthetic Routes
Traditional synthetic methods for nitroalkanes and their derivatives often rely on harsh reagents and generate significant chemical waste, running counter to the principles of green chemistry. chemistryjournals.net For instance, the nitration of ketones can involve strong acids like nitric and sulfuric acid, posing environmental and safety risks.
Future efforts must be directed towards the development of more sustainable synthetic pathways to this compound. This includes the exploration of:
Catalytic Nitration: The use of solid acid catalysts or metal-catalyzed nitration could offer a more benign alternative to traditional methods, potentially reducing waste and improving selectivity.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a key tenet of green chemistry. chemistryjournals.net Research into the synthesis of this compound in these solvent systems is a promising area.
Renewable Feedstocks: Investigating synthetic routes that start from renewable bio-based materials instead of petroleum-derived precursors would significantly enhance the sustainability profile of this compound.
A comparative overview of traditional versus potential green synthetic strategies is presented below:
| Feature | Traditional Synthesis | Green/Sustainable Approach |
| Nitrating Agent | Concentrated Nitric/Sulfuric Acid | Catalytic systems, milder nitrating agents |
| Solvents | Volatile organic solvents | Water, ionic liquids, supercritical fluids chemistryjournals.net |
| Waste Generation | High, acidic waste streams | Minimized waste, recyclable catalysts |
| Energy Consumption | Often energy-intensive | Energy-efficient processes (e.g., microwave-assisted) chemistryjournals.net |
Exploration of Novel Reactivity Modes and Transformations
The reactivity of this compound is largely dictated by the interplay between the nitro and ketone functional groups. While reductions of the nitro group to an amine and additions to the carbonyl are known transformations, there is vast untapped potential for novel reactivity. smolecule.com The steric hindrance provided by the bulky tert-butyl group can also be exploited to achieve unique selectivity. mdpi.comcopernicus.org
Future research could explore:
Cycloaddition Reactions: The nitroalkene tautomer of this compound could potentially participate in various cycloaddition reactions, providing rapid access to complex cyclic structures.
Radical Chemistry: The nitro group can be a precursor to radical species. Investigating the radical-mediated transformations of this compound could unveil new C-C and C-heteroatom bond-forming strategies.
Umpolung Reactivity: The development of catalytic methods to reverse the normal reactivity (umpolung) of the functional groups in this compound would open up new synthetic possibilities.
Aza-Henry Reaction: The nitro-Mannich (aza-Henry) reaction, involving the addition of the enolate of this compound to imines, is a powerful tool for synthesizing β-nitro amines, which are valuable precursors to 1,2-diamines. mdpi.comnih.gov Further exploration of the scope and stereoselectivity of this reaction is warranted.
Advancements in Asymmetric and Stereoselective Synthesis
The development of asymmetric and stereoselective methods to access chiral molecules is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. For this compound, the carbon atom bearing the nitro group is a prochiral center, and the development of methods to control its stereochemistry is a significant challenge.
Promising future directions include:
Organocatalysis: Chiral amines, thioureas, and phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations. taltech.ee Their application to the synthesis and reactions of this compound, such as in asymmetric Michael additions or Henry reactions, is a highly promising research avenue.
Transition Metal Catalysis: Chiral transition metal complexes, for instance, those based on copper, are effective in catalyzing asymmetric Henry reactions to produce chiral β-nitro alcohols, which can then be oxidized to the corresponding chiral α-nitro ketones. nih.gov The development of catalysts that can directly effect an asymmetric nitration would be a major breakthrough.
Biocatalysis: The use of enzymes to perform stereoselective transformations offers a green and highly efficient approach. Screening for or engineering enzymes that can catalyze the synthesis or reactions of this compound with high enantioselectivity is a forward-looking research goal.
| Catalytic Approach | Potential Application for this compound | Key Advantages |
| Organocatalysis taltech.ee | Asymmetric Michael additions, Henry reactions | Metal-free, often milder conditions |
| Transition Metal Catalysis nih.gov | Asymmetric Henry reaction (precursor synthesis) | High turnover numbers, tunable ligand scaffolds |
| Biocatalysis | Stereoselective reduction or synthesis | High stereoselectivity, environmentally benign |
Integration with Flow Chemistry for Enhanced Efficiency and Safety
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages in terms of safety, efficiency, and scalability. beilstein-journals.orgmdpi.com The synthesis of nitro compounds, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for this technology. vapourtec.com
The integration of flow chemistry in the context of this compound can address several of the challenges mentioned previously:
Enhanced Safety: By using small reactor volumes, flow chemistry minimizes the risk associated with potentially explosive or unstable intermediates and exothermic nitration reactions. beilstein-journals.org
Improved Process Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, improved selectivity, and reduced byproduct formation. labcluster.com
Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without intermediate purification, which is ideal for handling unstable compounds like this compound. vapourtec.com
Facilitated Scale-up: Scaling up a reaction in a flow system is typically more straightforward than in batch production, which is advantageous for industrial applications.
Future research will likely see the development of fully integrated flow processes for the synthesis and subsequent transformation of this compound, unlocking its full potential as a versatile chemical building block.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
